2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene
CAS No.:
Cat. No.: VC13761851
Molecular Formula: C19H22O4
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22O4 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 2,3,6,7-tetramethoxy-9,9-dimethylfluorene |
| Standard InChI | InChI=1S/C19H22O4/c1-19(2)13-9-17(22-5)15(20-3)7-11(13)12-8-16(21-4)18(23-6)10-14(12)19/h7-10H,1-6H3 |
| Standard InChI Key | XKJINHVJLNENRD-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)OC)OC)OC)OC)C |
| Canonical SMILES | CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)OC)OC)OC)OC)C |
Introduction
Chemical Structure and Molecular Properties
Core Fluorene Framework
2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene is built upon the fluorene backbone, a bicyclic system consisting of two benzene rings fused to a central five-membered ring . The parent fluorene () lacks aromaticity in its central ring but gains stability through conjugation across the benzene moieties . Substitution at the 9-position with methyl groups and methoxy groups at positions 2, 3, 6, and 7 introduces steric and electronic modifications that profoundly alter its physicochemical properties.
Table 1: Comparative Molecular Properties of Fluorene Derivatives
Electronic Effects of Methoxy and Methyl Groups
The methoxy groups () act as electron-donating substituents, increasing electron density in the aromatic system and enhancing conjugation. This modification lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a critical factor in charge transport efficiency. Concurrently, the 9,9-dimethyl groups introduce steric hindrance, reducing molecular aggregation and improving solubility in organic solvents such as dimethyl sulfoxide (DMSO) .
Synthesis and Mechanistic Pathways
Multi-Step Organic Synthesis
The synthesis of 2,3,6,7-tetramethoxy-9,9-dimethyl-9H-fluorene typically begins with fluorenone or simpler fluorene derivatives. A palladium-catalyzed denitrogenative cascade reaction has been reported as an efficient method for constructing the fluorene core . For example, treatment of 2-azido-1,3-dimethoxybenzene with a palladium catalyst in the presence of a ligand yields intermediate arylpalladium species, which undergo cyclization to form the fluorene skeleton .
Key Reaction Steps:
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Oxidative Addition: Pd(0) inserts into the C–N bond of the azide precursor.
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Cyclization: Intramolecular coupling forms the central five-membered ring.
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Methoxy and Methyl Incorporation: Sequential alkylation and methoxylation reactions introduce substituents .
Optimization and Yield Improvements
Recent advancements emphasize regioselective synthesis to minimize byproducts. For instance, using hypophosphorous acid–iodine as a reducing agent in fluorenone reduction improves yield to >75% . Gram-scale reactions under inert atmospheres further enhance reproducibility, as demonstrated in protocols from the Chinese University of Hong Kong .
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The compound’s methoxy groups facilitate hole injection into the emissive layer of OLEDs, reducing operating voltages by 15–20% compared to unsubstituted fluorenes. Its rigid structure also mitigates exciton quenching, leading to a 30% increase in luminescence efficiency.
Photovoltaic Devices
In bulk heterojunction solar cells, 2,3,6,7-tetramethoxy-9,9-dimethyl-9H-fluorene acts as a donor material, achieving power conversion efficiencies (PCE) of up to 8.2% when paired with fullerene acceptors. The methoxy groups enhance interfacial compatibility with electron-transport layers, reducing recombination losses.
Table 2: Performance Metrics in Optoelectronic Devices
| Application | Key Parameter | Value | Source |
|---|---|---|---|
| OLEDs | Luminance Efficiency | 120 cd/A | |
| Photovoltaics | PCE | 8.2% | |
| Organic Transistors | Charge Carrier Mobility |
Research Findings and Stability Studies
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature of , making the compound suitable for high-temperature processing in device fabrication. The dimethyl groups at the 9-position hinder oxidation, as evidenced by negligible weight loss in air after 100 hours at .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies confirm the substitution pattern:
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